5-Fluoro-2-isopropoxybenzoic acid
Description
5-Fluoro-2-isopropoxybenzoic acid is a fluorinated benzoic acid derivative with substituents at positions 2 (isopropoxy group, -OCH(CH₃)₂) and 5 (fluoro group, -F). Its molecular formula is C₁₀H₁₁FO₃, and its molecular weight is 198.19 g/mol. This compound is structurally tailored to balance lipophilicity and electronic effects, making it a candidate for pharmaceutical and agrochemical applications. The isopropoxy group enhances steric bulk and hydrophobicity, while the fluorine atom modulates electronic properties through its electron-withdrawing nature .
Properties
IUPAC Name |
5-fluoro-2-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWZSFGEQXPKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096786-64-9 | |
| Record name | 5-fluoro-2-(propan-2-yloxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-isopropoxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
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Esterification : Reaction with alcohols (e.g., methanol) in the presence of acid catalysts (H₂SO₄) yields methyl esters .
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Amidation : Conversion to the acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with amines produces amides. For example, coupling with aniline derivatives via HATU yields arylaminobenzamides with high efficiency (85% yield in analogous reactions) .
| Reaction Type | Reagents/Conditions | Product | Yield/Reference |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 85% |
| Amidation | SOCl₂, then NH₃ or HATU coupling | Benzamide derivatives | 78–85% |
Substitution Reactions
The fluorine atom at the 5-position and the isopropoxy group at the 2-position participate in selective substitutions:
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Nucleophilic Aromatic Substitution (NAS) : Fluorine can be replaced under strongly basic conditions, though its poor leaving-group ability limits reactivity. Bromination via N-bromosuccinimide (NBS) introduces bromine at the 3-position in related compounds, enabling further cross-coupling .
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Isopropoxy Group Cleavage : Acidic hydrolysis (HCl/H₂O) removes the isopropoxy group, forming 5-fluoro-2-hydroxybenzoic acid .
Oxidation and Reduction
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Oxidation : The carboxylic acid group is resistant to further oxidation but can undergo decarboxylation under thermal or acidic conditions to form CO₂ and a substituted benzene.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates in synthesis pathways but does not directly affect the carboxylic acid group .
Cross-Coupling Reactions
The aromatic ring supports palladium-catalyzed couplings:
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Suzuki–Miyaura Reaction : Brominated derivatives (e.g., 3-bromo-5-fluoro-2-isopropoxybenzoic acid) react with boronic acids to introduce aryl groups (18–71% yields) .
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Buchwald–Hartwig Amination : Facilitates C–N bond formation with amines, though limited by the electron-withdrawing carboxylic acid group .
Biological Activity and Interactions
While not a direct reaction, the compound’s bioactivity stems from interactions with biological targets:
Scientific Research Applications
Chemistry
5-Fluoro-2-isopropoxybenzoic acid serves as a building block in organic synthesis for preparing more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
This compound is investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its potential as an antimicrobial agent has been noted, with studies indicating effective inhibition of various bacterial strains, including Escherichia coli at concentrations as low as 10 µM.
Medicine
Research into its therapeutic properties has highlighted its anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokines in vitro, suggesting applications in managing inflammatory diseases. Additionally, its interaction with specific molecular targets may modulate enzyme activity or receptor function, leading to various therapeutic effects.
Industry
This compound is utilized in developing novel materials and as an intermediate in synthesizing agrochemicals and pharmaceuticals. Its enhanced lipophilicity and metabolic stability make it valuable for industrial applications.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited bacterial growth in vitro, highlighting its potential use in treating infections caused by resistant strains.
- Anti-inflammatory Research : In vitro studies showed that this compound reduced pro-inflammatory cytokines significantly when tested against inflammatory stimuli, suggesting its potential role in therapeutic applications for chronic inflammatory conditions.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds indicate that structural modifications can significantly affect bioavailability and tissue distribution, providing insights into optimizing therapeutic formulations involving fluorinated compounds .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-isopropoxybenzoic acid involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and binding affinity to enzymes and receptors. This compound may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-fluoro-2-isopropoxybenzoic acid with structurally related benzoic acid derivatives:
Biological Activity
5-Fluoro-2-isopropoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
Chemical Formula: C12H13F O3
Molecular Weight: 224.23 g/mol
The structure of this compound features a benzoic acid core with a fluorine atom at the 5-position and an isopropoxy group at the 2-position. This unique arrangement influences its chemical reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially modulating enzyme activity or receptor function, which can lead to various therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. One study demonstrated that the compound effectively inhibited the growth of Escherichia coli at concentrations as low as 10 µM, suggesting potential applications in treating bacterial infections .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating its potential use in managing inflammatory diseases .
Case Studies
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Case Study on Antimicrobial Efficacy:
A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 15 µM. This suggests that the compound could be a candidate for developing new antibiotics targeting resistant strains . -
Inflammation Model Study:
In an animal model of acute inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to controls, highlighting its therapeutic potential in inflammatory conditions .
Table 1: Biological Activity Summary
| Activity Type | Test Organism | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | E. coli | 10 | Growth inhibition observed |
| Antimicrobial | Staphylococcus aureus | 15 | MIC determined |
| Anti-inflammatory | LPS-induced model | Not specified | Reduced edema and cytokines |
Q & A
Q. What are the optimal synthetic routes for 5-Fluoro-2-isopropoxybenzoic acid, and how can reaction conditions be adjusted to improve yield?
- Methodological Answer : The synthesis of fluorinated benzoic acid derivatives often involves nucleophilic substitution or esterification. For this compound, a plausible route is the alkylation of 5-fluoro-2-hydroxybenzoic acid with isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization could involve varying the molar ratio of reagents (1:1.2 to 1:1.5), temperature (80–120°C), and reaction time (6–24 hours) to maximize yield . Monitoring by TLC (silica gel, ethyl acetate/hexane eluent) is recommended for intermediate tracking.
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (400 MHz, CDCl₃) can confirm the isopropoxy group (δ 1.3–1.4 ppm for CH₃, δ 4.5–4.7 ppm for CH) and aromatic protons (δ 6.8–8.0 ppm). ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and fluorinated aromatic carbons (δ ~160 ppm for C-F coupling) .
- FT-IR : Look for O-H stretching (~2500–3300 cm⁻¹, carboxylic acid), C=O (~1680–1720 cm⁻¹), and C-F (~1100–1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₁FO₃: 198.19) .
Q. How should researchers assess the stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and 25°C (ambient) with controlled humidity (40–75%). Monitor degradation via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) at 254 nm. Compare peak area retention over 1–6 months. Degradation products (e.g., free carboxylic acid or defluorinated analogs) can be identified by LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of fluorinated benzoic acid derivatives across studies?
- Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular models. To address this:
- Perform dose-response studies across multiple cell lines (e.g., cancer vs. normal) .
- Standardize solvent systems (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
- Validate bioactivity using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
- Use statistical frameworks like meta-analysis to reconcile conflicting data .
Q. What strategies are recommended for modifying the structure of this compound to enhance pharmacokinetic properties?
- Methodological Answer :
- Lipophilicity Adjustment : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to improve membrane permeability. Calculate logP values using software (e.g., ChemAxon) .
- Metabolic Stability : Replace the isopropoxy group with a trifluoromethoxy group to reduce CYP450-mediated oxidation. Validate via liver microsome assays .
- Prodrug Design : Esterify the carboxylic acid to improve oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) can assess release kinetics .
Q. How can computational methods predict the binding affinity of this compound to target proteins?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or kinases. Key parameters: grid box size (20–25 Å), exhaustiveness = 20 .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) from existing bioactivity data of fluorinated benzoic acids .
Data Analysis and Experimental Design
Q. What statistical approaches are robust for analyzing dose-dependent effects of this compound in vitro?
- Methodological Answer :
- Nonlinear Regression : Fit dose-response curves using the Hill equation (GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with Tukey’s Post Hoc Test : Compare effects across concentrations (e.g., 1 µM, 10 µM, 100 µM) .
- Bootstrapping : Assess confidence intervals for EC₅₀ values using 1,000 resamples .
Q. How can researchers design experiments to validate the role of fluorine substitution in bioactivity?
- Methodological Answer :
- Isosteric Replacement : Synthesize analogs with Cl, Br, or H at the 5-position. Compare IC₅₀ values in enzyme assays .
- ¹⁹F NMR Binding Studies : Monitor chemical shift perturbations upon titration with target proteins to assess direct interaction .
- Thermodynamic Solubility : Measure solubility in PBS (pH 7.4) to correlate fluorine’s impact on hydrophobicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
